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Introduction

Cereblon (CRBN) has emerged as a critical target in drug discovery, primarily for its role as a
substrate receptor within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2]
Ligands that bind to CRBN, such as immunomodulatory drugs (IMiDs) and the CRBN-binding
component of Proteolysis Targeting Chimeras (PROTACS), can modulate the substrate
specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal
degradation of specific target proteins.[1][3] This mechanism is central to the therapeutic effect
of molecular glues and PROTACSs in various diseases, including cancer.[4][5]

Verifying and quantifying the engagement of small molecules with CRBN inside living cells is a
crucial step in the development of these novel therapeutics. In-cell target engagement assays
provide essential information on compound potency, cell permeability, and the correlation
between target binding and downstream cellular effects. This document provides detailed
application notes and protocols for two widely used in-cell target engagement assays for CRBN
ligands: the NanoBRET™ Target Engagement (NanoBRET TE) assay and the Cellular Thermal
Shift Assay (CETSA).
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CRBN is a pivotal component of the CRL4 E3 ubiquitin ligase complex, which also includes
Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).
[2][6] In its native state, this complex ubiquitinates endogenous substrates, marking them for
degradation by the proteasome. The binding of a CRBN ligand, such as a molecular glue or the
warhead of a PROTAC, alters the conformation of the substrate-binding pocket of CRBN. This
allosteric change leads to the recruitment of "neosubstrates,” proteins that are not the natural
targets of the CRBN E3 ligase complex.[1] The subsequent ubiquitination and degradation of
these neosubstrates, which can be oncoproteins like IKZF1 and IKZF3, are the basis for the
therapeutic activity of many CRBN-targeting compounds.[6]
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Quantitative Data Summary

The following table summarizes the binding affinities of various ligands to CRBN, as
determined by in-cell target engagement assays. This data allows for a direct comparison of
the potency of different molecular glues and PROTACs.
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Ligand Assay Type Cell Line IC50 / Kd Reference
Lenalidomide TR-FRET - 2.694 uM (IC50) [7]
Pomalidomide In-cell ELISA MM1S >10 puM (IC50) [8]
CC-122
_ In-cell ELISA MM1S ~5 uM (IC50) [8]
(Avadomide)
CC-220
) In-cell ELISA MM1S <1 uM (IC50) [8]
(Iberdomide)
dBET1 NanoBRET TE HEK293 Tabulated Data [9]
dBET6 NanoBRET TE HEK293 Tabulated Data 9]
YJib TR-FRET - 0.206 puM (IC50) [7]
YJ2c TR-FRET - 0.211 pM (IC50) [7]
YJ2h TR-FRET - 0.282 uM (IC50) [7]
Lower affinity
Acylated N
o Competitive MST - than [10][11]
derivative 1
Lenalidomide
Lower affinity
Acylated N
o Competitive MST - than [10][11]
derivative 2 ) )
Lenalidomide
Higher affinity
Compound 4 Competitive MST - than [10][11]
Lenalidomide
Higher affinity
Compound 5 Competitive MST - than [10][11]
Lenalidomide
Glutarimide FRET - Lowest affinity [12]

Experimental Protocols
NanoBRET™ Target Engagement (TE) Assay for CRBN
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The NanoBRET TE assay is a proximity-based method that measures the binding of a ligand to
a target protein within living cells.[13] It utilizes Bioluminescence Resonance Energy Transfer
(BRET) between a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable
fluorescent tracer that binds to CRBN (acceptor).[13][14] Unlabeled CRBN ligands compete
with the tracer for binding to NanoLuc-CRBN, leading to a decrease in the BRET signal in a
dose-dependent manner.[13]
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NanoBRET TE Assay Workflow
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NanoBRET TE Assay Workflow

© 2025 BenchChem. All rights reserved.

6/15

Tech Support


https://www.benchchem.com/product/b15137589?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

HEK293 cells (or other suitable cell line)

e NanoLuc®-CRBN fusion vector[15]

o Transfection reagent (e.g., FUGENE® HD)

e Opti-MEM™ | Reduced Serum Medium

o« DMEM with 10% FBS and 1% Pen/Strep

o White, 384-well assay plates

e CRBN NanoBRET™ Tracer (e.g., BODIPY-lenalidomide)[13]
e NanoBRET™ Nano-Glo® Substrate[9]

o Extracellular NanoLuc® Inhibitor[16]

e Test compounds (CRBN ligands)

o Plate reader capable of measuring luminescence at 450 nm and 610 nm[16]
Protocol:

e Cell Transfection:

o One day before the assay, transfect HEK293 cells with the NanoLuc-CRBN expression
vector according to the manufacturer's protocol for the transfection reagent.[16]

o Culture the transfected cells for 18-24 hours to allow for protein expression.[16]
o Cell Preparation:
o On the day of the assay, harvest the cells by trypsinization.

o Resuspend the cells in Opti-MEM at a concentration of 2 x 10"5 cells/mL.[16]
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e Assay Plate Preparation:

o

Prepare serial dilutions of the test compounds in Opti-MEM.

[¢]

Dispense the cell suspension into the wells of a 384-well plate.[13]

[¢]

Add the test compounds to the appropriate wells.

Add the fluorescent CRBN tracer to all wells at a final concentration optimized for the

[e]

assay.

[e]

Incubate the plate for 2 hours at 37°C in a CO2 incubator.[16]
» Detection:

o Prepare the NanoBRET substrate solution containing the extracellular NanoLuc inhibitor
according to the manufacturer's instructions.[16]

o Add the substrate solution to all wells.

o Immediately read the plate on a luminometer, measuring the donor emission at 450 nm
and the acceptor emission at 610 nm.[16]

o Data Analysis:

o Calculate the NanoBRET ratio by dividing the acceptor emission (610 nm) by the donor
emission (450 nm).

o Plot the BRET ratio against the log of the compound concentration and fit the data to a
sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for CRBN

CETSA is a label-free method to monitor drug-target engagement in a cellular context.[17][18]
The principle is based on the ligand-induced thermal stabilization of the target protein.[17][18]
When a ligand binds to CRBN, the protein becomes more resistant to heat-induced
denaturation and aggregation. By heating cell lysates or intact cells to various temperatures
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and then quantifying the amount of soluble CRBN remaining, one can determine if a compound
has engaged the target.[17]

CETSA Workflow
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CETSA Workflow

Materials:

Cell line of interest (e.g., MM.1S, HEK293)

e Test compounds (CRBN ligands)

e Phosphate-buffered saline (PBS)

e Lysis buffer (containing protease and phosphatase inhibitors)
e PCR tubes or 96-well PCR plate

e Thermocycler

e Centrifuge

¢ Protein quantification method (e.g., Western blot apparatus and reagents, ELISA kit)
e Anti-CRBN antibody

Protocol:

o Cell Treatment:

o Culture cells to the desired confluency.

o Treat the cells with the test compound at various concentrations or a vehicle control for a
specified time (e.g., 1-2 hours) at 37°C.[19]

e Thermal Challenge:
o Harvest the cells and wash with PBS.

o Resuspend the cells in PBS or lysis buffer.
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o Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[20]

o Heat the samples in a thermocycler for a set time (e.g., 3 minutes) across a range of
temperatures (e.g., 40-70°C).[20]

o After heating, cool the samples to room temperature.
e Sample Processing:

o Lyse the cells (if not already in lysis buffer) using methods such as freeze-thaw cycles or
sonication.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the
aggregated proteins.[20]

o Carefully collect the supernatant, which contains the soluble protein fraction.
» Protein Detection:
o Quantify the amount of soluble CRBN in each sample using a suitable method such as:

» Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe
with an anti-CRBN antibody.

s ELISA: Use a CRBN-specific sandwich ELISA kit.
e Data Analysis:

o Melt Curve: Quantify the band or signal intensity for CRBN at each temperature.
Normalize the data to the intensity at the lowest temperature (or an unheated control). Plot
the percentage of soluble CRBN against the temperature to generate a melt curve. A shift
in the curve to a higher temperature in the presence of the compound indicates target
engagement.

o Isothermal Dose-Response (ITDR): Heat all samples at a single, optimized temperature (a
temperature where a significant portion of CRBN is denatured in the absence of a ligand).
Quantify the soluble CRBN at different compound concentrations. Plot the percentage of

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

soluble CRBN against the log of the compound concentration to determine the EC50 for
thermal stabilization.[21]

Troubleshooting
NanoBRET TE Assay:
e Low BRET Signal:
o Optimize transfection efficiency.
o Increase the expression level of the NanoLuc-CRBN fusion protein.
o Optimize the concentration of the fluorescent tracer.
e High Background:
o Ensure the extracellular NanoLuc inhibitor is used.
o Wash cells to remove any unbound tracer.
¢ No Competition:
o Confirm the binding of the test compound to CRBN using an orthogonal biophysical assay.
o Assess the cell permeability of the test compound.
CETSA:
e No Thermal Shift:

o The compound may not bind to CRBN in cells or the binding affinity may be too low to
induce a detectable thermal shift.

o Optimize the heating time and temperature range.
o Ensure complete cell lysis and efficient separation of soluble and aggregated fractions.

» High Variability:
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o Ensure uniform heating of all samples.
o Maintain consistency in cell handling and sample processing.

o Load equal amounts of protein for Western blot analysis.

Conclusion

In-cell target engagement assays are indispensable tools for the development of CRBN-
targeting therapeutics. The NanoBRET TE assay offers a high-throughput, quantitative method
for determining ligand binding affinity in living cells, while CETSA provides a label-free
approach to confirm target engagement and can be adapted for various downstream detection
methods. The detailed protocols and troubleshooting guidance provided in this document will
enable researchers to effectively implement these assays and accelerate the discovery and
optimization of novel CRBN ligands.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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